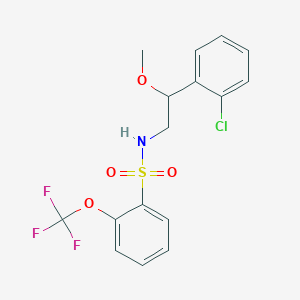

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethoxy group at the 2-position. The sulfonamide nitrogen is further functionalized with a 2-(2-chlorophenyl)-2-methoxyethyl group. This structure combines electron-withdrawing (trifluoromethoxy, chlorophenyl) and polar (methoxyethyl) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO4S/c1-24-14(11-6-2-3-7-12(11)17)10-21-26(22,23)15-9-5-4-8-13(15)25-16(18,19)20/h2-9,14,21H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSDIIRLVPYIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl, is reacted with a suitable reagent to introduce the methoxyethyl group.

Introduction of the Trifluoromethoxy Group: The intermediate is then reacted with a trifluoromethoxybenzenesulfonyl chloride under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have identified compounds similar to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide as potential anticancer agents. For instance, a study published in 2019 screened a library of drugs on multicellular spheroids to identify novel anticancer compounds, suggesting that derivatives of this class may exhibit selective cytotoxicity against tumor cells . This highlights the need for further exploration of the compound's mechanism of action and efficacy in cancer treatment.

1.2 Inhibition of Sumo Activating Enzymes

The compound has been noted for its role as an inhibitor of SUMO (Small Ubiquitin-like Modifier) activating enzymes. Such inhibition is crucial in regulating various cellular processes, including gene expression and DNA repair mechanisms. The patent literature suggests that derivatives of this compound can be utilized as therapeutic agents targeting SUMO pathways, which are often dysregulated in cancers .

Neuropharmacology

2.1 Neurotropic Activity

Research indicates that compounds related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide may enhance neuronal repair following injuries to the spinal cord or peripheral nerves. A specific focus on neurotropic activities has shown that these compounds can promote neurite outgrowth, which is essential for neuronal regeneration . The potential for these compounds to act synergistically with neurotrophic factors like nerve growth factor (NGF) underscores their therapeutic promise in treating neuropathies.

Pharmacokinetics and Drug Design

3.1 Structure-Activity Relationship Studies

The design and synthesis of related compounds have been investigated to optimize their pharmacokinetic properties. For example, studies have demonstrated that modifications to the chemical structure can significantly influence solubility and stability in biological systems, which are critical factors for drug development . Understanding these relationships helps in designing more effective therapeutic agents based on the original compound.

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Compounds with Trifluoromethoxy Benzenesulfonamide Moieties

- Compound 6 (N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide): Structure: Features a 4-(trifluoromethoxy)benzenesulfonamide group attached to a cyclohexanone ring. Synthesis: Yield of 67% via conjugate addition, isolated as a colorless oil .

Compound 4 (N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide):

- Structure : Combines a 4-(trifluoromethoxy)benzenesulfonamide with a benzo[b]thiophene carboxamide via an ethoxy linker.

- Synthesis : 82% yield using a coupling reaction .

- Comparison : The target compound lacks the extended ethoxy chain and heterocyclic carboxamide, suggesting differences in solubility and target binding.

Compounds with Methoxyethyl Substituents

- Compounds 23 and 24 ((E)-2-(Benzofuran/Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide):

- Structure : Methoxyethyl group linked to thiosemicarbazide scaffolds.

- Activity : Potent MAO-B inhibitors (IC50 = 0.042–0.056 µM; Ki = 0.035–0.046 µM) .

- Comparison : The methoxyethyl group in the target compound may similarly enhance interactions with enzymes, though the chlorophenyl/trifluoromethoxy groups could modulate selectivity or potency.

Compounds with Chlorophenyl Groups

- 2-Chloro-N-(((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron): Structure: Chlorophenyl-sulfonamide hybrid with a triazine moiety. Application: Herbicidal activity . Comparison: The target compound’s 2-chlorophenyl group may confer similar lipophilicity, though its sulfonamide linkage differs.

Key Research Findings and Structure-Activity Relationships (SAR)

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

- Molecular Formula : C16H16ClF3N2O3S

- Molecular Weight : 404.82 g/mol

Structural Features

The compound features:

- A chlorophenyl group, which is known for its role in enhancing biological activity.

- A trifluoromethoxy substituent that can influence lipophilicity and receptor interactions.

- A sulfonamide moiety, often associated with antibacterial properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the trifluoromethoxy group enhances the compound's potency against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Recent investigations into the anticancer potential of similar sulfonamide derivatives have demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival. For instance, compounds with a sulfonamide backbone have been reported to inhibit the activity of enzymes like dihydropteroate synthase, crucial for cancer cell metabolism.

Structure-Activity Relationship (SAR)

The efficacy of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide can be partially attributed to its structural components. The following table summarizes key findings from SAR studies related to similar compounds:

| Compound Feature | Effect on Biological Activity |

|---|---|

| Chlorophenyl Group | Enhances binding affinity to targets |

| Trifluoromethoxy Group | Increases lipophilicity, improving cell permeability |

| Sulfonamide Moiety | Essential for antimicrobial activity |

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on a series of sulfonamide derivatives revealed that those with a trifluoromethoxy group exhibited up to 70% inhibition against Staphylococcus aureus at concentrations as low as 10 µM .

- Anticancer Efficacy : In vitro assays demonstrated that a closely related compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM, highlighting the potential of this class of compounds in cancer therapy .

- Mechanistic Insights : Mechanistic studies suggest that the compound may act through multiple pathways, including the modulation of apoptotic signaling cascades and inhibition of key metabolic enzymes .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and nucleophilic substitution. Key parameters include:

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility of aromatic intermediates .

- Bases : Triethylamine (TEA) or sodium hydroxide to neutralize HCl byproducts during sulfonylation .

- Temperature : Controlled heating (40–60°C) to avoid side reactions like over-oxidation of the methoxy group .

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate the product with >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., δ 7.89 ppm for sulfonamide protons in CDCl₃) .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 489.0758 [M+H]⁺) to validate molecular formula .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for chiral centers in the ethyl linker .

Q. How does the trifluoromethoxy group influence the compound's chemical reactivity?

- Methodological Answer : The -OCF₃ group is electron-withdrawing, reducing nucleophilicity of the benzene ring. This impacts:

- Electrophilic Substitution : Directs reactions to meta/para positions; requires strong electrophiles (e.g., NO₂⁺) and Lewis acids (e.g., AlCl₃) .

- Stability : Enhances resistance to hydrolysis under acidic conditions compared to methoxy (-OCH₃) analogs .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in reported biological activity data?

- Methodological Answer :

- SAR Studies : Systematic variation of substituents (e.g., replacing -Cl with -CF₃ on the phenyl ring) to assess impact on enzyme inhibition (e.g., dihydropteroate synthase) .

- In Silico Modeling : Docking simulations (AutoDock Vina) to predict binding affinity changes when altering the methoxyethyl side chain .

- Bioassay Replication : Validate conflicting results (e.g., IC₅₀ values) using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies mitigate side reactions during functionalization of the benzenesulfonamide core?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during sulfonamide activation .

- Catalyst Optimization : Pd/C for selective hydrogenation of nitro groups without reducing the trifluoromethoxy moiety .

- pH Control : Maintain neutral pH (6.5–7.5) during nucleophilic substitutions to prevent sulfonamide hydrolysis .

Q. How does the compound interact with membrane transporters, and what are the implications for cellular uptake?

- Methodological Answer :

- Permeability Assays : Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios (P-gp involvement) .

- LogP Analysis : Experimental determination (shake-flask method) vs. computational predictions (ChemAxon) to correlate lipophilicity (LogP ~2.8) with uptake efficiency .

- Proteomics : SILAC labeling to identify transporter proteins (e.g., OATP1B1) that interact with the sulfonamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.